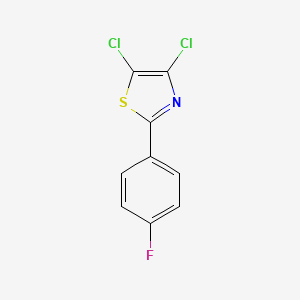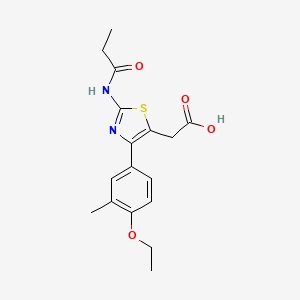
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a propionamide group, and an ethoxy-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Propionamide Group: The propionamide group is introduced through an amidation reaction, where the thiazole derivative is reacted with propionic anhydride or propionyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy-Methylphenyl Moiety: This step involves the electrophilic aromatic substitution reaction where the ethoxy-methylphenyl group is introduced to the thiazole ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-(4-Ethylphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with an ethyl group instead of an ethoxy group.
2-(4-(4-Chlorophenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy-methylphenyl moiety in 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
属性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-[4-(4-ethoxy-3-methylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-4-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI 键 |
XJFPYXALZIBMFL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




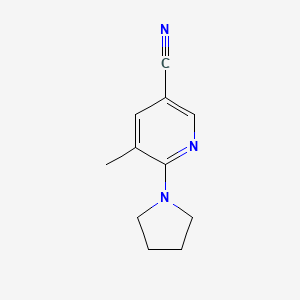

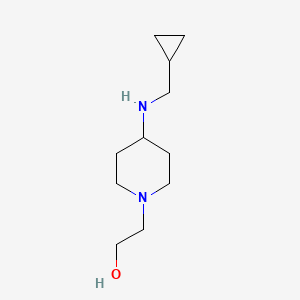



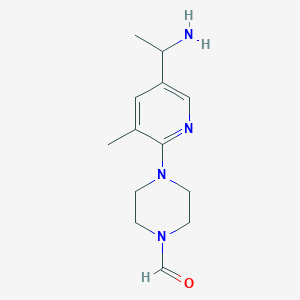
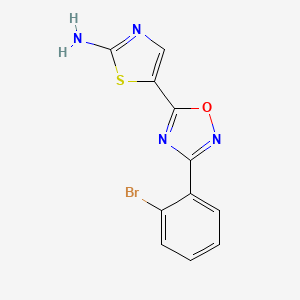

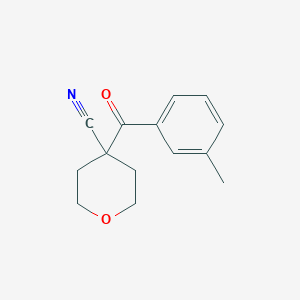
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
